Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (s)-3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with only one fluorine atom.
Methyl (s)-3-amino-3-(3,5-difluorophenyl)propanoate: Similar structure but with fluorine atoms at different positions.
Uniqueness
Methyl (s)-3-amino-3-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships.
Biological Activity
Methyl (S)-3-amino-3-(3,4-difluorophenyl)propanoate, with the chemical formula C10H11F2NO2 and CAS number 1213138-40-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, and relevant studies that highlight its biological activity.
- Molecular Weight : 215.2 g/mol
- Molecular Structure : The compound features a propanoate backbone with an amino group at the third carbon and a 3,4-difluorophenyl substituent.
This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. Key biochemical properties include:
- Enzyme Interactions : The compound plays a role in amino acid metabolism and may act as a substrate or inhibitor for specific enzymes .
- Cell Signaling Modulation : It can modulate signaling pathways involved in cell growth and differentiation, which may lead to changes in gene expression patterns.
Cellular Effects
Research indicates that this compound exhibits diverse cellular effects:
- Influence on Cell Growth : this compound has been implicated in promoting cell proliferation and resistance to apoptosis in certain cancer cell lines .
- Potential Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various tumor cells, indicating a potential role in cancer therapy .
Case Studies
- Cytotoxicity in Tumor Cells :
- Mechanism of Action :
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C10H11F2NO2 | Potential anticancer activity; modulates cell signaling |
Methyl (S)-2-amino-3-(2,4-difluorophenyl)propanoate | C10H12ClF2NO2 | Cytotoxic effects on tumor cells |
Methyl (S)-2-amino-3-(3,5-dichlorophenyl)propanoate | C10H11Cl2NO2 | Similar enzyme interactions; potential therapeutic uses |
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
SNQGXWOBHKSJDZ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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